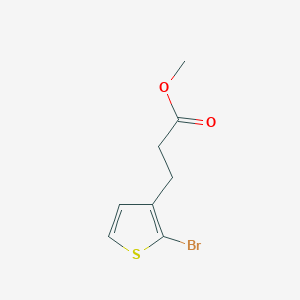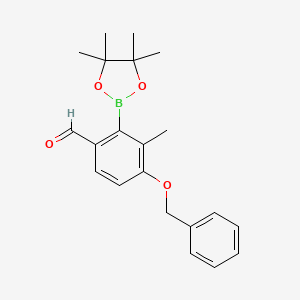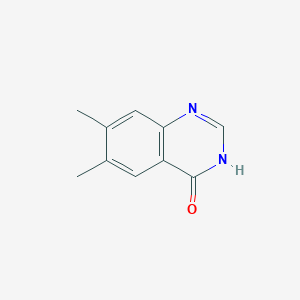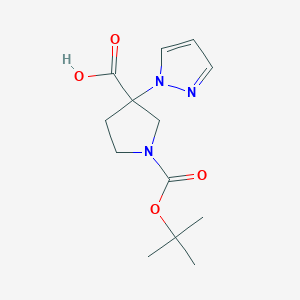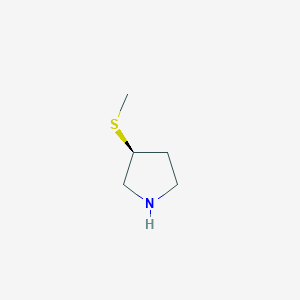
(3S)-3-(methylsulfanyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methylsulfanyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylsulfanyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (such as methanethiol) can be reacted with a suitable leaving group on the pyrrolidine ring under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the methylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-(methylsulfanyl)pyrrolidine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of sulfur-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.
Comparación Con Compuestos Similares
(3S)-3-(ethylsulfanyl)pyrrolidine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(3S)-3-(propylsulfanyl)pyrrolidine: Contains a propylsulfanyl group.
(3S)-3-(butylsulfanyl)pyrrolidine: Contains a butylsulfanyl group.
Comparison:
Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom.
Chemical Properties: These differences can influence the compound’s solubility, reactivity, and biological activity.
Uniqueness: (3S)-3-(methylsulfanyl)pyrrolidine is unique due to its specific balance of hydrophobicity and steric effects, which can affect its interaction with molecular targets.
Propiedades
Fórmula molecular |
C5H11NS |
|---|---|
Peso molecular |
117.22 g/mol |
Nombre IUPAC |
(3S)-3-methylsulfanylpyrrolidine |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
YRUWMEUBLIEWGY-YFKPBYRVSA-N |
SMILES isomérico |
CS[C@H]1CCNC1 |
SMILES canónico |
CSC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



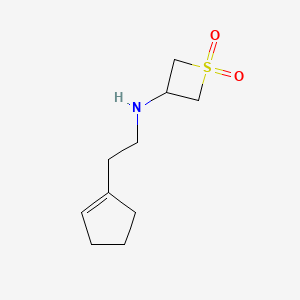
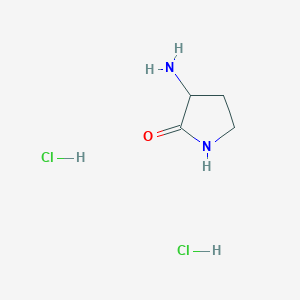
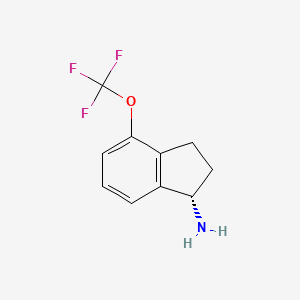

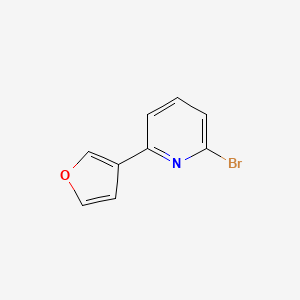
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
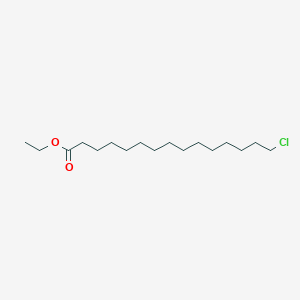
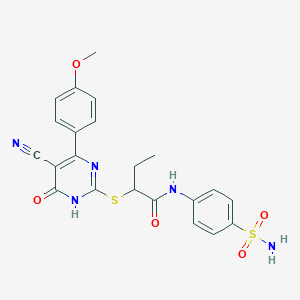
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
